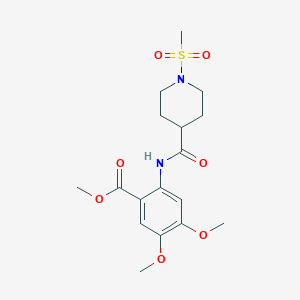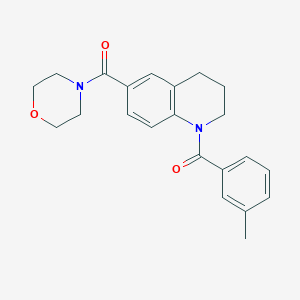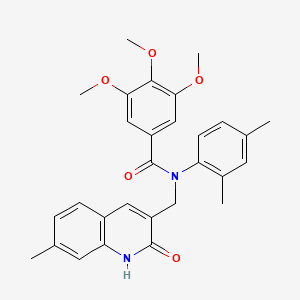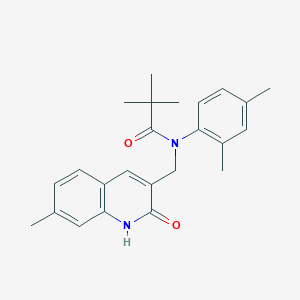
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is a quinoxaline derivative that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide involves the inhibition of NMDA receptors. This compound binds to the receptor and prevents the influx of calcium ions, which is necessary for the activation of the receptor. Additionally, this compound has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on NMDA receptors and antioxidant properties, this compound has been shown to have anti-inflammatory and anti-apoptotic effects. These effects may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide in lab experiments is its reproducibility. The synthesis method of this compound has been reported in various scientific journals and has been found to be efficient and reliable. Additionally, this compound has been extensively studied in vitro and in vivo, making it a well-characterized compound for further investigation.
One limitation of using 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide. One direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in scientific research.
Synthesemethoden
The synthesis of 2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide involves the reaction of 2-acetyl-3-aminomethylquinoxaline with cyclohexanecarbonyl chloride in the presence of a base. The resulting compound is then oxidized with hydrogen peroxide to yield the final product. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.
Wissenschaftliche Forschungsanwendungen
2-acetyl-3-(((cyclohexanecarbonyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been found to have an inhibitory effect on the activity of NMDA receptors, which are involved in various physiological processes such as learning and memory. Additionally, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-12(22)18-16(11-26-19(23)13-6-4-3-5-7-13)20-15-9-8-14(25-2)10-17(15)21(18)24/h8-10,13H,3-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXDGMWYMMVIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3CCCCC3)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Acetyl-6-methoxy-4-oxidoquinoxalin-2-yl)methyl cyclohexanecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7714720.png)



![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide](/img/structure/B7714745.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)







